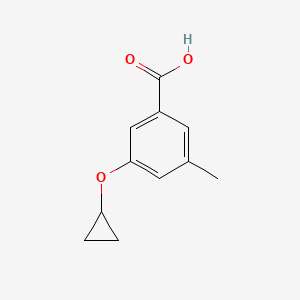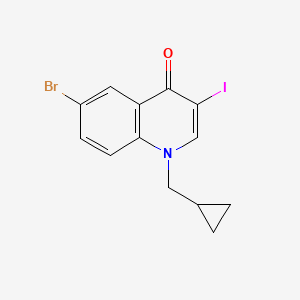
Molybdenum,bis(eta-benzene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum,bis(eta-benzene)-, also known as bis(benzene)molybdenum, is an organometallic compound with the molecular formula C12H12Mo. It features a molybdenum atom sandwiched between two benzene rings, forming a stable complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Molybdenum,bis(eta-benzene)- typically involves the reduction of molybdenum pentachloride (MoCl5) with aluminum in the presence of benzene. The reaction is carried out under reflux conditions in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then treated with potassium hydroxide and sodium dithionite to yield the desired product .
Industrial Production Methods: Industrial production of Molybdenum,bis(eta-benzene)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Molybdenum,bis(eta-benzene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: The benzene ligands can be substituted with other aromatic or aliphatic ligands under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes
Major Products:
Oxidation: Molybdenum trioxide (MoO3) and other molybdenum oxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: Various substituted molybdenum complexes depending on the ligands used
Applications De Recherche Scientifique
Molybdenum,bis(eta-benzene)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential role in enzyme mimetics and as a model for biological molybdenum complexes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of advanced materials, including high-performance alloys and coatings .
Mécanisme D'action
The mechanism of action of Molybdenum,bis(eta-benzene)- involves its ability to coordinate with various substrates through its molybdenum center. This coordination facilitates electron transfer processes, making it an effective catalyst in redox reactions. The compound’s unique structure allows it to interact with molecular targets, such as enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Bis(cyclopentadienyl)molybdenum: Similar sandwich structure but with cyclopentadienyl ligands.
Molybdenum hexacarbonyl: Features molybdenum coordinated with six carbonyl ligands.
Molybdenum trioxide: An oxide form of molybdenum with different chemical properties
Uniqueness: Molybdenum,bis(eta-benzene)- is unique due to its stable sandwich structure with benzene ligands, which imparts distinct electronic and steric properties. This makes it particularly effective in catalytic applications and as a model compound for studying molybdenum’s role in biological systems .
Propriétés
Formule moléculaire |
C12H12Mo |
|---|---|
Poids moléculaire |
252.17 g/mol |
Nom IUPAC |
benzene;molybdenum |
InChI |
InChI=1S/2C6H6.Mo/c2*1-2-4-6-5-3-1;/h2*1-6H; |
Clé InChI |
KXKURNTZDRVLAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC=C1.C1=CC=CC=C1.[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)
![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)






![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)
![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)




